molecular formula C9H21N B1583900 5-Aminononane CAS No. 2198-45-0

5-Aminononane

Cat. No.: B1583900
CAS No.: 2198-45-0
M. Wt: 143.27 g/mol
InChI Key: BKEVGGILGWUWSB-UHFFFAOYSA-N
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Description

5-Aminononane: is an organic compound with the molecular formula C₉H₂₁N It is a primary amine, characterized by the presence of an amino group (-NH₂) attached to the fifth carbon of a nonane chainnonan-5-amine . Amines like this compound are important in organic chemistry due to their reactivity and role as intermediates in the synthesis of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for preparing 5-Aminononane is through reductive amination.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia with 5-bromononane under basic conditions.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound can be produced by the catalytic hydrogenation of nitriles.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Nonanenitrile, nonanoxime.

    Reduction: Secondary and tertiary amines.

    Substitution: Amides, substituted amines.

Mechanism of Action

The mechanism of action of 5-Aminononane involves its interaction with various molecular targets, primarily through its amino group. This group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in biochemical pathways. In biological systems, it can act as a substrate for enzymes involved in amine metabolism, influencing cellular processes such as signal transduction and neurotransmitter synthesis .

Comparison with Similar Compounds

    1-Aminononane: Similar to 5-Aminononane but with the amino group attached to the first carbon.

    2-Aminononane: The amino group is attached to the second carbon.

    3-Aminononane: The amino group is attached to the third carbon.

Uniqueness of this compound:

Properties

IUPAC Name

nonan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEVGGILGWUWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176392
Record name 5-Aminononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-45-0
Record name 5-Aminononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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